molecular formula C15H17NO2 B2763958 N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 444937-64-8

N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2763958
CAS No.: 444937-64-8
M. Wt: 243.306
InChI Key: ADTFNJFWUBNDSU-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring substituted with dimethyl groups and a carboxamide group attached to a 3,5-dimethylphenyl moiety

Scientific Research Applications

N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with 2,5-dimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
  • N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
  • N-(2,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide

Uniqueness

N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the furan ring also adds to its distinctiveness, providing unique electronic and steric properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-9-5-10(2)7-13(6-9)16-15(17)14-8-11(3)18-12(14)4/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTFNJFWUBNDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(OC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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